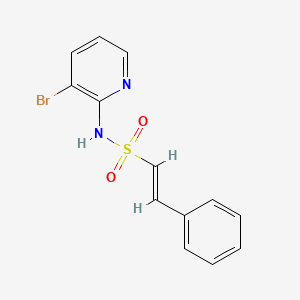

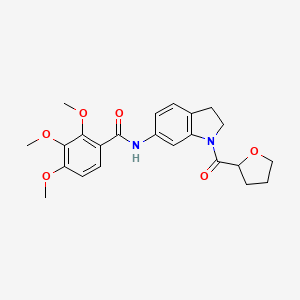

(E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing bromopyridine groups are often used in palladium-catalyzed coupling reactions. The bromine atom can be replaced by various nucleophiles in nucleophilic aromatic substitution reactions .Scientific Research Applications

Application in Photodynamic Therapy

A significant application of compounds similar to (E)-N-(3-Bromopyridin-2-yl)-2-phenylethenesulfonamide is in the field of photodynamic therapy (PDT), particularly for cancer treatment. For example, a study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivatives containing Schiff base, which show promising properties for use in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Application in Neurogenesis

Another application is in the field of neurogenesis. The derivatives of compounds like (E)-N-(3-Bromopyridin-2-yl)-2-phenylethenesulfonamide have been reported to increase neurogenesis in rat neural stem cells (NSCs). A study by Shin et al. (2015) found that treatment with a related compound in NSCs increased the number of cells, suggesting a role in promoting neurogenesis during NSC differentiation (Shin et al., 2015).

Use in Synthesis of Pyrroles

In the field of organic chemistry, these types of compounds are utilized in the synthesis of pyrroles. Yamagishi et al. (2011) described the nucleophilic addition of sulfonamides to 1-bromo-1-alkynes to produce pyrroles in a highly regio- and stereoselective manner. This method is significant for preparing pyrroles with various substituents, which are useful in various chemical applications (Yamagishi et al., 2011).

Involvement in Molecular Signaling

A study by Sun et al. (2012) identified a compound, necrosulfonamide, which is structurally related to (E)-N-(3-Bromopyridin-2-yl)-2-phenylethenesulfonamide. This compound was found to specifically block necrosis signaling downstream of RIP3 activation. This research provides insight into the molecular mechanisms of necrosis and the potential therapeutic applications of these compounds in conditions where programmed cell death plays a role (Sun et al., 2012).

properties

IUPAC Name |

(E)-N-(3-bromopyridin-2-yl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2S/c14-12-7-4-9-15-13(12)16-19(17,18)10-8-11-5-2-1-3-6-11/h1-10H,(H,15,16)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLMFGAODDDBBC-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromopyridin-2-yl)-2-phenylethene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-Adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2838149.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)azetidine-3-carboxamide](/img/structure/B2838150.png)

![Methyl 1-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2838151.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2838153.png)

![7-Methyl-4-oxo-2-phenylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2838154.png)

![4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2838159.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2838162.png)

![(E)-2,4-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838166.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2838167.png)